molecular formula C11H20O4 B1408855 2,2-Dimethylpentanedioic acid 5-tert-butyl ester CAS No. 2168202-35-3

2,2-Dimethylpentanedioic acid 5-tert-butyl ester

Cat. No. B1408855
CAS RN: 2168202-35-3
M. Wt: 216.27 g/mol
InChI Key: GNOHKGNABPMMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpentanedioic acid 5-tert-butyl ester is a versatile chemical compound with a unique structure that offers a wide range of applications in scientific research, from pharmaceuticals to materials science. It has a molecular formula of C11H20O4 and a molecular weight of 216.28 .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 34 bonds; 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H20O4), molecular weight (216.28), and its unique structure .

Scientific Research Applications

  • Synthesis of Heterocyclic β-Amino Acids : This compound has been used in the synthesis of novel heterocyclic β-amino acids, such as β-amino-5-pyrimidinepropanoic ester, which are valuable in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

  • Crystal Structure Studies : It has been involved in reactions leading to the formation of silanol-carboxylic acid esters, with subsequent studies on their crystal structures (Dippel et al., 1987).

  • Synthesis of D-ribo-Phytosphingosine : It played a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound important in biochemical research, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).

  • Synthesis of Mikanecic Acid : Used in the synthesis of mikanecic acid, a dicarboxylic acid, through a series of catalyzed coupling reactions (Hoffmann & Rabe, 1984).

  • Free Radical Isomerization Studies : The compound has been studied in the context of free radical isomerization of cyclic dimethylformamide acetals (Pastushenko et al., 1983).

  • Synthesis of (R,R)-Tartaric Acid Derivatives : It's been utilized in synthesizing unknown tert-butyl esters and ethers of (R,R)-tartaric acid, which are significant in stereochemistry (Uray & Lindner, 1988).

  • Study of Geometric Changes in Molecules : Investigated for its role in inducing geometric changes around an N atom in urethane-type bis(tert-butoxycarbonyl) substituents (Wojewska et al., 2013).

  • Study of Thiophenium-ylides : It's been used in the study of thiophenium-ylides, contributing to the understanding of the synthesis and reactivity of these compounds (Machara & Svoboda, 2012).

  • Continuous-Flow Esterification : Its role in continuous-flow esterification processes using polyethylene-g-polyacrylic acid-immobilized dimethylaminopyridine has been explored (Okuno et al., 2015).

  • Reactions with tert-Butyllithium : The compound's reaction with tert-butyllithium to form tertiary alcohols and glycols has been documented (Petrov et al., 1958).

  • Synthesis of N-Protected Amino Acids : It has been used in synthesizing a wide variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives (Chevallet et al., 1993).

  • Study of Reaction with Difunctional Nucleophiles : Its reaction with difunctional nucleophiles, leading to the formation of tetrahydroindazoles and hydrazones, has been examined (Gein et al., 2004).

  • Application in Living Ring-Opening Polymerization : Demonstrated as a catalyst in living ring-opening polymerization of cyclic esters, useful in polymer chemistry (Zhang et al., 2007).

properties

IUPAC Name

2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)15-8(12)6-7-11(4,5)9(13)14/h6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOHKGNABPMMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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